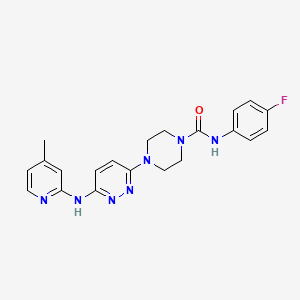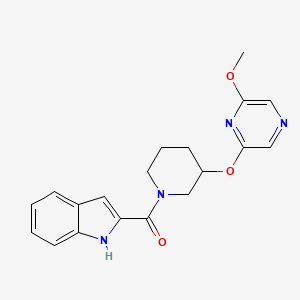
(1H-indol-2-yl)(3-((6-methoxypyrazin-2-yl)oxy)piperidin-1-yl)methanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“(1H-indol-2-yl)(3-((6-methoxypyrazin-2-yl)oxy)piperidin-1-yl)methanone” is a compound that belongs to the class of organic compounds known as 3-alkylindoles . Indole derivatives possess various biological activities, i.e., antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, etc .
Synthesis Analysis
The synthesis of indole derivatives has long been a topic of fundamental interest to organic and medicinal chemists . A common synthetic procedure for amide synthesis is the DCC-mediated (N,N’-dicyclohexylcarbodiimide) coupling between carboxylic acids and amines .Molecular Structure Analysis
The molecular structure of this compound can be analyzed using various spectroscopic techniques such as 1H, 13C-NMR, UV, IR, and mass spectral data .Chemical Reactions Analysis
The chemical reactions involving this compound can be studied using various techniques. For example, the reaction between tryptamine and naproxen resulted in a high yield of a new compound .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound can be analyzed using various techniques. For example, FT-IR exhibited a sharp carbonyl stretch at 1660 cm−1, which is indicative of an α,β-unsaturated carbonyl .Scientific Research Applications
Synthesis and Chemical Properties
Synthesis of Pyridine Derivatives : A study explored the synthesis of new pyridine derivatives using amino substituted benzothiazoles and chloropyridine carboxylic acid, leading to compounds with variable antimicrobial activity. This research is relevant due to the structural similarity and the methodology that could potentially apply to the synthesis of the mentioned compound (N. Patel, S. N. Agravat, Faiyazalam M. Shaikh, 2011).
Photochromic Properties of Oxazine Derivatives : A novel spiro[indoline-naphthaline]oxazine derivative was synthesized and investigated for its structural characteristics and photochromic properties, showcasing the compound's potential in material science (Hong Li, Meili Pang, Bian-Peng Wu, J. Meng, 2015).
Vibrational and Electronic Properties Analysis : A combined experimental and theoretical study on (5-methoxy-1H-indol-1-yl)(5-methoxy-1H-indol-2-yl)methanone examined its energetic, spectroscopic profiles and electronic properties, indicating the compound's significance in molecular electronics (Reem I. Al-Wabli, M. Govindarajan, M. S. Almutairi, M. Attia, 2017).
Biological Activities
Antimicrobial Activity : The research into pyridine derivatives including similar structural motifs indicated variable and modest antimicrobial activity against bacteria and fungi, highlighting the potential use of these compounds in developing new antimicrobial agents (N. Patel, S. N. Agravat, Faiyazalam M. Shaikh, 2011).
Selective Anti-HIV-2 Activity : A study on β-carboline derivatives, which shares structural motifs with indole-based compounds, demonstrated selective inhibition against the HIV-2 strain, showcasing the therapeutic potential of structurally related compounds (P. Ashok, S. Chander, J. Balzarini, C. Pannecouque, S. Murugesan, 2015).
Molecular Modeling and Structural Analysis
- Molecular Structure Analysis : Studies involving X-ray diffraction and spectroscopic techniques have been conducted to elucidate the crystal and molecular structure of related compounds, providing insight into their molecular interactions and stability (C. S. Karthik, K. Kumara, S. Naveen, L. Mallesha, P. Mallu, M. Deepa Urs, N. K. Lokanath, 2021).
Mechanism of Action
properties
IUPAC Name |
1H-indol-2-yl-[3-(6-methoxypyrazin-2-yl)oxypiperidin-1-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20N4O3/c1-25-17-10-20-11-18(22-17)26-14-6-4-8-23(12-14)19(24)16-9-13-5-2-3-7-15(13)21-16/h2-3,5,7,9-11,14,21H,4,6,8,12H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IQSQDRFMGRDJFI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CN=CC(=N1)OC2CCCN(C2)C(=O)C3=CC4=CC=CC=C4N3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20N4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
352.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(1H-indol-2-yl)(3-((6-methoxypyrazin-2-yl)oxy)piperidin-1-yl)methanone | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-chloro-N-[4-(acetamidomethyl)benzenesulfonyl]acetamide](/img/structure/B2663157.png)
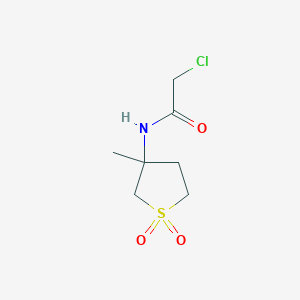
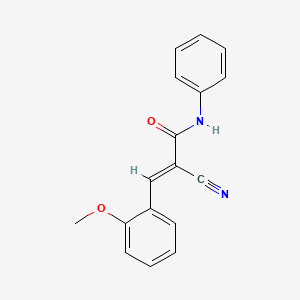
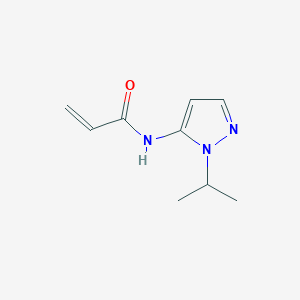
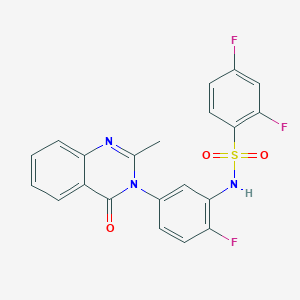
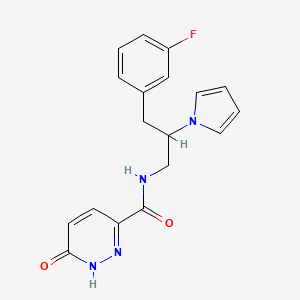

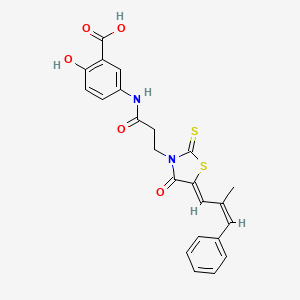


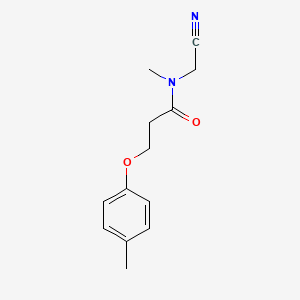
![3-Bromo-4-[(2,4-dichlorobenzyl)oxy]benzaldehyde](/img/structure/B2663174.png)
